molecular formula C23H16ClNO3 B15039144 (4Z)-4-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B15039144
M. Wt: 389.8 g/mol
InChI Key: ODOQLNHUHBQICO-STZFKDTASA-N
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Description

(4Z)-4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with phenylacetic acid and ammonium acetate under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H16ClNO3

Molecular Weight

389.8 g/mol

IUPAC Name

(4Z)-4-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C23H16ClNO3/c24-20-9-5-4-8-18(20)15-27-19-12-10-16(11-13-19)14-21-23(26)28-22(25-21)17-6-2-1-3-7-17/h1-14H,15H2/b21-14-

InChI Key

ODOQLNHUHBQICO-STZFKDTASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(=O)O2

Origin of Product

United States

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